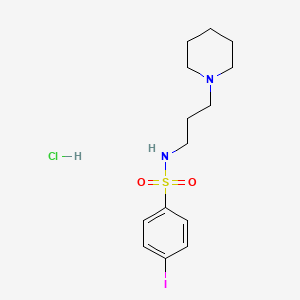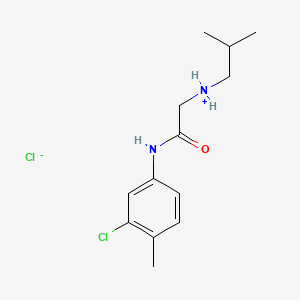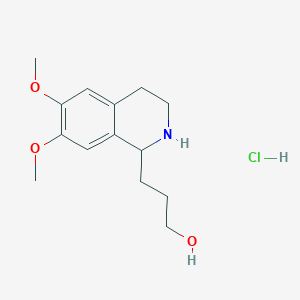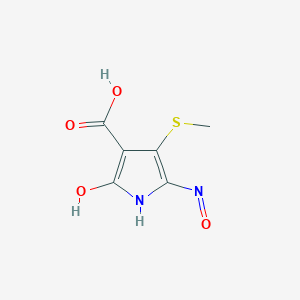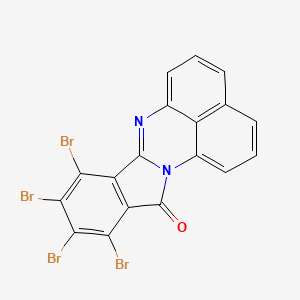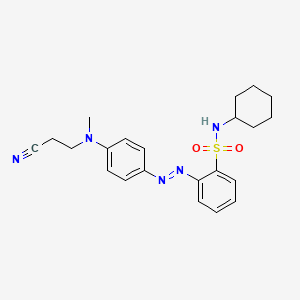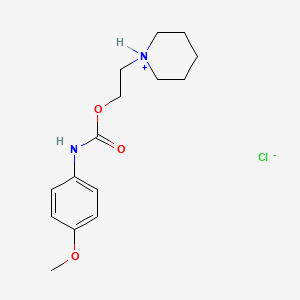
Decylthiuronium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decylthiuronium chloride is a chemical compound with the molecular formula C_10H_22ClN_2S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a decyl group attached to a thiuronium ion, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decylthiuronium chloride can be synthesized through the reaction of decylamine with thiourea in the presence of hydrochloric acid. The reaction typically proceeds as follows:
Decylamine and Thiourea Reaction: Decylamine (C_10H_21NH_2) is reacted with thiourea (NH_2CSNH_2) in an aqueous solution.
Hydrochloric Acid Addition: Hydrochloric acid (HCl) is added to the reaction mixture to facilitate the formation of this compound.
Purification: The resulting product is purified through recrystallization or other suitable purification methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Decylthiuronium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thiuronium compounds.
Applications De Recherche Scientifique
Decylthiuronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiuronium salts and other sulfur-containing compounds.
Biology: It is employed in biochemical studies to investigate the role of thiuronium ions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of decylthiuronium chloride involves its interaction with molecular targets through its thiuronium ion. The thiuronium ion can form strong bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved may include:
Binding to Nucleophiles: The thiuronium ion can bind to nucleophilic sites on proteins, enzymes, or other biomolecules, affecting their function.
Oxidation-Reduction Reactions: It can participate in redox reactions, altering the oxidative state of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylthiuronium chloride: Similar structure but with a methyl group instead of a decyl group.
Ethylthiuronium chloride: Contains an ethyl group in place of the decyl group.
Propylthiuronium chloride: Features a propyl group instead of a decyl group.
Uniqueness
Decylthiuronium chloride is unique due to its longer alkyl chain (decyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
5392-26-7 |
|---|---|
Formule moléculaire |
C11H25ClN2S |
Poids moléculaire |
252.85 g/mol |
Nom IUPAC |
decyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C11H24N2S.ClH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H3,12,13);1H |
Clé InChI |
DAUFZRZYGIFXSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)



